1,4,6-Heptatrien-3-one, 1,7-bis[4-(dimethylamino)phenyl]-5-hydroxy-
Description
1,4,6-Heptatrien-3-one, 1,7-bis[4-(dimethylamino)phenyl]-5-hydroxy- (CAS: 177086-91-8), is a synthetic curcuminoid analog with the molecular formula C₂₃H₂₆N₂O₂ and a molecular weight of 362.47 g/mol . Its structure features a conjugated heptatrienone backbone substituted with dimethylamino-phenyl groups at the 1- and 7-positions and a hydroxyl group at the 5-position. This compound is part of a broader class of curcumin derivatives studied for their enhanced biological activities, including anti-inflammatory and antioxidant properties, attributed to tailored electronic and steric effects from substituents .
Properties
Molecular Formula |
C23H26N2O2 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
1,7-bis[4-(dimethylamino)phenyl]-5-hydroxyhepta-1,4,6-trien-3-one |
InChI |
InChI=1S/C23H26N2O2/c1-24(2)20-11-5-18(6-12-20)9-15-22(26)17-23(27)16-10-19-7-13-21(14-8-19)25(3)4/h5-17,26H,1-4H3 |
InChI Key |
JLNWRDOLIIJBPC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=CC(=O)C=CC2=CC=C(C=C2)N(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Boron Complex Formation and Recrystallization
One of the primary methods for synthesizing 1,4,6-Heptatrien-3-one, 1,7-bis[4-(dimethylamino)phenyl]-5-hydroxy- involves a multi-step process centered on boron complex intermediates:
- Starting Materials: Acetylacetone (0.7 mL, 7 mmol) is used as a key precursor.
- Initial Reaction: Acetylacetone is stirred with boric anhydride (B₂O₃, 0.35 g, 5 mmol) in ethyl acetate (5.0 mL) at 60 °C for 30 minutes to form a boron complex.
- Addition of Aldehyde and Tributyl Borate: A solution of 4-(dimethylamino)benzaldehyde (2.5 g, 17 mmol) and tributyl borate (3.97 mL, 14 mmol) is added, and the mixture is maintained at 60 °C for 3 hours.
- Post-Reaction Treatment: After cooling, n-butylamine (0.2 mL, 2 mmol) in ethyl acetate (1 mL) is added dropwise, and the mixture is stirred overnight at room temperature.
- Isolation: The reaction mixture is vacuum filtered and dried at 50 °C for 5 hours.
- Decomposition of Boron Complex: The purple solid obtained is suspended in a 30/70 acetonitrile/water mixture and refluxed overnight twice to decompose the boron complex.
- Purification: The final red solid is purified by recrystallization in acetonitrile.
This method yields the target compound as a purified solid suitable for further applications or studies.
Conversion to Carboxylic Acid and Derivatives
Following the initial synthesis, further chemical modifications can be performed:
- Carboxylic Acid Formation: The compound can be converted to its carboxylic acid derivative by refluxing in hydrochloric acid.
- Esterification: Subsequent esterification is achieved using methanol and sulfuric acid.
- Oxidation and Reduction: Key intermediates are prepared by oxidation using an aluminum-nickel catalyst in formic acid and reduction with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).
- Reductive Amination: Secondary amines are introduced via reductive amination using sodium triacetoxyborohydride (Na(OAc)₃BH) in dichloroethane to produce various analogues.
This approach allows the generation of a series of derivatives for structure-activity relationship (SAR) studies, expanding the chemical space around the parent compound.
Aldol Condensation and Wittig Reaction Sequence
An alternative synthetic route involves:
- Preparation of Key Intermediates: (3E)-4-(BHR)-3-buten-2-one and (2E)-3-(BHR)-2-propenal derivatives are synthesized via Wittig reactions using appropriate carboxaldehydes and phosphoranylidene reagents.
- Aldol Condensation: These intermediates undergo aldol condensation in the presence of sodium methoxide to form the heptatrienone core.
- Dehydration: The aldol product is dehydrated to yield the conjugated heptatrienone system.
This method is efficient for synthesizing a range of 1,7-diaryl-1,4,6-heptatrien-3-ones, although yields may vary depending on the substituents on the aryl groups.
Horner-Wadsworth-Emmons Reaction for Substituted Analogues
For synthesizing substituted analogues of the compound:
- Phosphonate Preparation: (E)-diethyl(2-oxo-4-heteroaryl-but-3-en-1-yl)phosphonates are prepared via Horner-Wadsworth-Emmons reaction of 1,3-bis(diethylphosphonato)acetone with heteroarylformaldehydes.
- Coupling Reaction: These phosphonates react with (2E)-3-(BHR)-2-propenals in the presence of potassium carbonate to form the heptatrienone derivatives.
- Reaction Conditions: The reaction is typically carried out under mild conditions to prevent side reactions, and the product is isolated after purification.
This strategy allows the introduction of diverse heteroaryl groups, enhancing the versatility of the synthetic route.
Summary Table of Preparation Methods
Detailed Research Outcomes
- The boron complex method consistently yields the target compound as a red solid with high purity after recrystallization, suitable for optical and material property studies.
- Conversion to carboxylic acid and subsequent esterification or amide formation expands the compound’s utility in medicinal chemistry, enabling the synthesis of analogues with varied biological activities.
- The aldol condensation combined with Wittig reactions provides a modular approach to the heptatrienone core, though some derivatives show poor yields, necessitating alternative methods such as Horner-Wadsworth-Emmons reactions.
- The Horner-Wadsworth-Emmons approach is particularly valuable for introducing heteroaryl groups, which can modulate biological activity and physicochemical properties, as demonstrated in various synthesized analogues.
Chemical Reactions Analysis
1,7-Bis(4-(dimethylamino)phenyl)-5-hydroxyhepta-1,4,6-trien-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where the dimethylamino groups act as leaving groups. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a fluorescent dye due to its strong emission properties. In biology, it serves as a photosensitizer in photodynamic therapy for cancer treatment, where it generates reactive oxygen species upon light activation to induce cell death in malignant cells .
Mechanism of Action
The mechanism of action of 1,7-Bis(4-(dimethylamino)phenyl)-5-hydroxyhepta-1,4,6-trien-3-one involves its ability to generate reactive oxygen species (ROS) upon light activation. This property makes it an effective photosensitizer in photodynamic therapy. The compound’s molecular targets include cellular components such as lipids, proteins, and nucleic acids, which are damaged by the ROS, leading to cell death . The pathways involved in this process include the activation of apoptotic and necrotic pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Physicochemical Properties
- Solubility: The dimethylamino groups improve water solubility compared to −N(Ph)₂ but remain less soluble than −N(C₂H₅)₂ derivatives .
- Stability: The conjugated heptatrienone backbone is prone to photodegradation, a limitation shared with CUR but mitigated in methoxy-substituted analogs .
Research Findings and Limitations
- Evidence Gaps : Quantitative data on the target compound’s LogP, exact solubility, and in vivo pharmacokinetics are absent in available literature .
- Contradictions : While associates −N(CH₃)₂ with reduced toxicity, suggests methoxy-substituted analogs achieve similar effects with distinct mechanisms, highlighting the need for head-to-head studies .
Biological Activity
1,4,6-Heptatrien-3-one, 1,7-bis[4-(dimethylamino)phenyl]-5-hydroxy- is a synthetic compound with significant biological activity. It belongs to the class of curcuminoids, which are known for their antioxidant properties and potential therapeutic applications. This compound features a unique heptatriene backbone with hydroxyl and dimethylamino substituents, contributing to its reactivity and biological effects.
- Molecular Formula : C23H26N2O2
- Molecular Weight : 362.5 g/mol
- IUPAC Name : 1,7-bis[4-(dimethylamino)phenyl]-5-hydroxyhepta-1,4,6-trien-3-one
- Canonical SMILES : CN(C)C1=CC=C(C=C1)C=CC(=CC(=O)C=CC2=CC=C(C=C2)N(C)C)O
Biological Activity
The biological activity of 1,4,6-heptatrien-3-one has been extensively studied, revealing several key properties:
Antioxidant Activity
Research indicates that this compound exhibits strong antioxidant capabilities. It has been shown to inhibit lipid peroxidation more effectively than traditional antioxidants such as alpha-tocopherol. This property is crucial for preventing oxidative stress-related diseases .
Anti-inflammatory Properties
The compound has demonstrated potential anti-inflammatory effects. It may modulate inflammatory pathways, making it a candidate for further exploration in the treatment of inflammatory diseases.
Anticancer Potential
1,4,6-Heptatrien-3-one has been investigated for its anticancer properties. Studies suggest that it can induce apoptosis in cancer cells by generating reactive oxygen species (ROS), which play a significant role in cancer cell death. The compound's structure allows it to interact with various biological targets, enhancing its therapeutic potential against tumors .
The mechanism of action of 1,4,6-heptatrien-3-one involves several biochemical pathways:
- Generation of ROS : The compound can generate ROS upon activation, leading to oxidative stress in cancer cells and promoting apoptosis.
- Inhibition of Lipid Peroxidation : By scavenging free radicals, it prevents lipid peroxidation, thereby protecting cellular membranes from oxidative damage .
- Interaction with Biological Targets : The dimethylamino groups enhance binding affinity to various proteins and enzymes involved in cell signaling and proliferation pathways.
Case Studies and Research Findings
Several studies have highlighted the biological activity of 1,4,6-heptatrien-3-one:
Synthesis Methods
The synthesis of 1,4,6-heptatrien-3-one can be achieved through various chemical reactions. A common method involves the reaction of acetylacetone with boric anhydride in the presence of ethyl acetate followed by reaction with 4-dimethylaminobenzaldehyde. This synthetic route allows for modifications that may enhance biological activity or yield novel derivatives.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for confirming the stereochemistry of 1,4,6-Heptatrien-3-one derivatives?
- Methodology : Combine 2D NMR techniques (e.g., NOESY or COSY) to analyze spatial proton-proton interactions and X-ray crystallography for definitive stereochemical assignment. Computational methods, such as density functional theory (DFT), can predict stable conformers and validate experimental data. For example, PubChem-derived InChI and molecular formulas (e.g., C29H32O4 in ) provide reference data for comparative analysis .
Q. How can researchers optimize synthetic routes for diarylheptanoid derivatives like this compound?
- Methodology : Use aldol condensation or Claisen-Schmidt reactions, adjusting catalysts (e.g., acid/base conditions) and solvent polarity to enhance yield. For instance, curcumin analogs with methoxy or hydroxy substituents ( ) were synthesized via ketoenol tautomer stabilization in polar aprotic solvents. Monitor reaction progress using TLC and HPLC-MS to isolate intermediates .
Q. What spectroscopic techniques are critical for characterizing this compound’s electronic structure?
- Methodology : UV-Vis spectroscopy (200–600 nm range) to assess conjugation and π→π* transitions, complemented by fluorescence spectroscopy for excited-state behavior. IR spectroscopy identifies functional groups (e.g., carbonyl at ~1650 cm⁻¹). Compare results with PubChem spectral data for validation .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR shifts vs. computational predictions) be resolved?
- Methodology : Re-examine solvent effects (e.g., deuterated solvents altering chemical shifts) and sample purity. Use DFT calculations (B3LYP/6-311+G(d,p)) to model NMR chemical shifts and compare with experimental data. For example, discrepancies in curcuminoid ¹³C NMR peaks were resolved by simulating tautomeric equilibria .
Q. What strategies improve the compound’s stability in physiological conditions for bioactivity studies?
- Methodology :
- Structural modifications : Introduce protective groups (e.g., acetyl) on hydroxy substituents to reduce oxidation ().
- Encapsulation : Use liposomes or cyclodextrins to enhance solubility and prevent degradation (e.g., as seen in curcumin analogs, ).
- pH control : Buffer solutions (pH 6–7) stabilize the enol form, which is less prone to hydrolysis .
Q. How can researchers design assays to evaluate NF-κB inhibitory activity for this compound?
- Methodology :
- Luciferase reporter assay : Transfect cells with NF-κB-responsive luciferase plasmids and measure luminescence post-treatment.
- Cytokine profiling : ELISA for TNF-α or IL-6 levels in LPS-stimulated macrophages.
- Dose-response analysis : Use IC50 values to compare potency with known inhibitors (e.g., curcumin derivatives in showed IC50 < 10 μM) .
Data Contradiction Analysis
Q. How to address conflicting fluorescence quenching results in different solvent systems?
- Methodology :
- Solvent polarity effects : Test in DMSO (polar aprotic) vs. hexane (non-polar). Polar solvents stabilize charge-transfer states, altering quenching behavior.
- Concentration-dependent aggregation : Use dynamic light scattering (DLS) to detect aggregation at high concentrations, which may artificially quench fluorescence .
Experimental Design Tables
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
